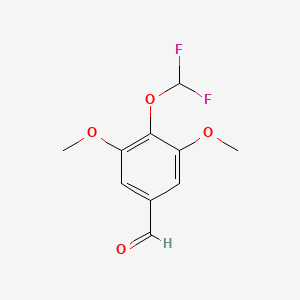

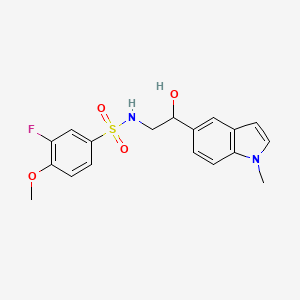

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

描述

“4-(Difluoromethoxy)phenyl isocyanate” is a laboratory chemical . It’s used for research and development and not recommended for food, drug, pesticide, or biocidal product use . “4-Difluoromethoxy-3-hydroxybenzaldehyde” is a phenyl alkyl ketone derivative used in the preparation of phosphodiesterase-4 (PDE4) inhibitors .

Synthesis Analysis

A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular formula for “4-(Difluoromethoxy)phenyl isocyanate” is C8H5F2NOS . For “4-Difluoromethoxy-3-hydroxybenzaldehyde”, the molecular formula is C8H6F2O3 .Physical And Chemical Properties Analysis

The density of “4-(Difluoromethoxy)phenyl isocyanate” is 1.283 g/mL at 25 °C . The molecular weight is 159.13 .科学研究应用

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is a useful compound for scientific research due to its wide range of applications in the pharmaceutical and chemical industries. It is used as a starting material for the synthesis of a variety of organic compounds, including drugs, pesticides, and other organic compounds. It is also used in the production of synthetic flavours and fragrances. In addition, this compound is used in the synthesis of various polymers, such as polyurethanes and polycarbonates.

作用机制

Target of Action

A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to target the transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . This process plays an important role in fibrosis .

Mode of Action

The related compound dgm inhibits the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increases the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde may interact with its targets in a similar manner, leading to changes in protein expression.

Biochemical Pathways

The related compound dgm has been shown to affect the tgf-β1/smad pathway . This pathway is involved in the regulation of cell growth and differentiation, and its dysregulation can lead to fibrosis .

Result of Action

The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound may have similar effects.

实验室实验的优点和局限性

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde has several advantages for use in laboratory experiments. It is a stable compound, and can be easily stored at room temperature. It is also soluble in most organic solvents, which makes it easy to handle and use in experiments. Additionally, it is a relatively inexpensive reagent, making it suitable for use in a variety of experiments.

However, this compound also has some limitations. It is a highly reactive compound, and can react with other molecules in the environment. Additionally, it can be toxic if inhaled or ingested, and should be handled with care.

未来方向

The potential applications of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde are vast. It can be used in the synthesis of drugs and other organic compounds, as well as in the production of synthetic flavours and fragrances. Additionally, it could be used in the development of new polymers, such as polyurethanes and polycarbonates. Furthermore, its ability to inhibit acetylcholinesterase suggests that it may have potential therapeutic applications for the treatment of neurological disorders. Finally, further research is needed to better understand its mechanism of action and biochemical and physiological effects.

安全和危害

“4-(Difluoromethoxy)phenyl isocyanate” is considered hazardous. It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .

属性

IUPAC Name |

4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-14-7-3-6(5-13)4-8(15-2)9(7)16-10(11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDASCEKDGKTDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(F)F)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2781761.png)

![1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-(3-(trifluoromethyl)benzyl)piperidine-4-carboxamide](/img/structure/B2781762.png)

![N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2781765.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2781770.png)

![2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2781780.png)